molecular formula C11H12N2O2 B1308479 3-(2-Ethoxyphenyl)isoxazol-5-amine CAS No. 501902-15-4

3-(2-Ethoxyphenyl)isoxazol-5-amine

Cat. No.: B1308479
CAS No.: 501902-15-4
M. Wt: 204.22 g/mol
InChI Key: YVGDGVAGPHKKLP-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)isoxazol-5-amine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(2-Ethoxyphenyl)isoxazol-5-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting their activity. For instance, it may interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The nature of these interactions often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which stabilize the compound-enzyme complex and modulate enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival and death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the downstream effects of enzyme inhibition often involve transcriptional regulation. Furthermore, this compound may interact with transcription factors, influencing their ability to bind DNA and regulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade when exposed to light or extreme pH levels . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, affecting its overall pharmacokinetic profile. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-14-10-6-4-3-5-8(10)9-7-11(12)15-13-9/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGDGVAGPHKKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401401
Record name 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501902-15-4
Record name 3-(2-Ethoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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